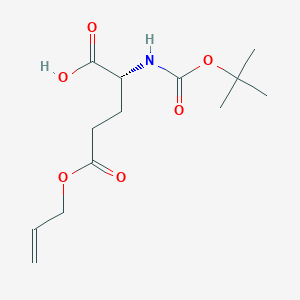

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Vue d'ensemble

Description

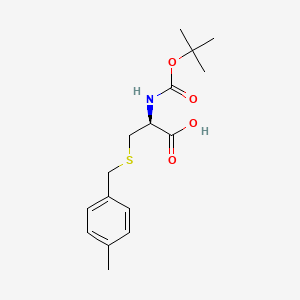

The compound “®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” appears to be a complex organic molecule. It contains an allyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group12.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is commonly introduced into molecules to protect amine groups during synthesis1. The Boc group can be removed later under mild acidic conditions1.

Molecular Structure Analysis

The presence of the Boc group suggests that the compound has a chiral center at the carbon atom attached to the amino group. The ® configuration indicates the arrangement of the groups around this chiral center2.Chemical Reactions Analysis

The Boc group can be selectively deprotected using reagents like oxalyl chloride1. The allyloxy group might be involved in reactions like the Claisen rearrangement2.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s subjected to. For example, the presence of the carboxylic acid group suggests that it would be able to form hydrogen bonds and could be soluble in polar solvents2.Applications De Recherche Scientifique

Synthesis and Derivative Formation

Enantiopure Amino Acid Synthesis

The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, exemplified by the formation of (S)-2-amino-oleic acid, showcasing its role in expanding the diversity of amino acid derivatives (Constantinou-Kokotou et al., 2001).

Chiral Molecule Synthesis

It's instrumental in creating chiral molecules like trans-4-methylproline, signifying its importance in the precise synthesis of complex organic structures (Nevalainen & Koskinen, 2001).

Medicinal Chemistry and Bioimaging

Zinc Sensor Development

Derivatives of this compound have been used to synthesize selective zinc sensors, demonstrating their application in bioimaging and highlighting their potential in medical diagnostics (Berrones-Reyes et al., 2019).

Antibacterial Compound Synthesis

The compound plays a pivotal role in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which exhibit potent antibacterial activities against a range of bacteria, marking its significance in antibiotic drug development (Mori et al., 2000).

Chemistry of Amino Acid Derivatives

- Amino Acid Derivative Synthesis: It's used in the synthesis of complex amino acid derivatives, indicating its versatility in chemical synthesis and its potential in developing novel compounds with diverse biological activities (Alonso et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. Standard safety procedures should be followed when handling complex organic compounds2.

Orientations Futures

The future directions for this compound could involve further exploration of its synthesis, its reactivity under various conditions, and its potential applications in fields like medicinal chemistry or material science12.

Please note that this is a general analysis based on the groups present in the compound. For a more detailed and specific analysis, more information or context would be needed.

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYUMCXQWYCAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679040 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid | |

CAS RN |

259221-91-5 | |

| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

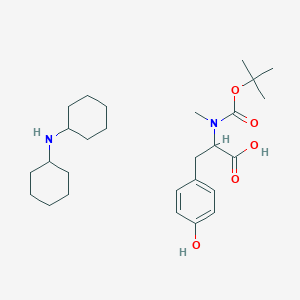

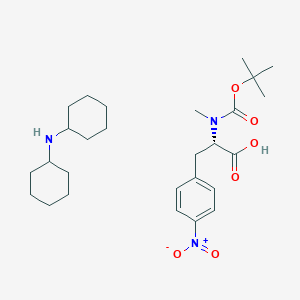

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)